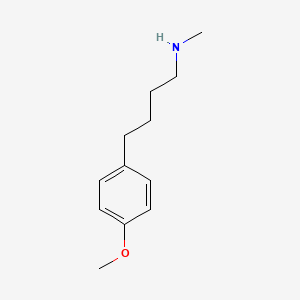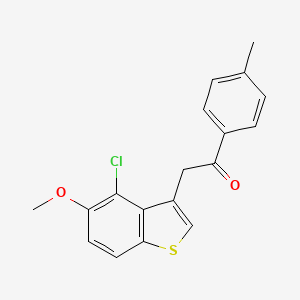
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chloro and methoxy substituent on the benzothiophene ring and a methylphenyl group attached to the ethanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Substitution Reactions: Introduction of chloro and methoxy groups on the benzothiophene ring can be achieved through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted benzothiophene with 4-methylphenyl ethanone using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiophenes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one: Lacks the methoxy group.
2-(4-Methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one: Lacks the chloro group.
2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-phenylethan-1-one: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both chloro and methoxy groups on the benzothiophene ring, along with the methylphenyl ethanone moiety, may confer unique chemical and biological properties to 2-(4-Chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethan-1-one, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
89818-42-8 |
|---|---|
Formule moléculaire |
C18H15ClO2S |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-(4-chloro-5-methoxy-1-benzothiophen-3-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H15ClO2S/c1-11-3-5-12(6-4-11)14(20)9-13-10-22-16-8-7-15(21-2)18(19)17(13)16/h3-8,10H,9H2,1-2H3 |
Clé InChI |
FVQMIOPOVBQAQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC2=CSC3=C2C(=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


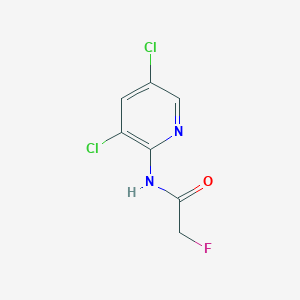
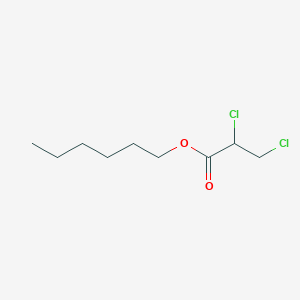
![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)


![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

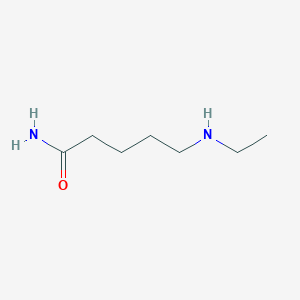


![2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate](/img/structure/B14372712.png)

